

# Technical Safety & Application Guide: n-Undecyl- $\beta$ -D-Maltoside (UDM)

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## Compound of Interest

Compound Name: *Undecyl-maltoside;Undecyl  $\beta$ -D-maltopyranoside*

CAS No.: 170552-39-3

Cat. No.: B068634

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Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Discovery Scientists Focus: Safety, Handling, and Optimized Application in Membrane Protein Solubilization

## Executive Summary: The "Goldilocks" Detergent

In the landscape of non-ionic detergents, n-Undecyl- $\beta$ -D-maltoside (UDM) occupies a critical "Goldilocks" zone between its homologs, Decyl-maltoside (DM) and Dodecyl-maltoside (DDM). While DDM is renowned for stability but difficult to remove, and DM is easily dialyzable but often destabilizing, UDM offers an optimal compromise. It provides sufficient hydrophobicity to maintain the native conformation of complex membrane proteins while possessing a high enough Critical Micelle Concentration (CMC) to facilitate removal for crystallization or electron microscopy studies.

This guide synthesizes Safety Data Sheet (SDS) parameters with practical, field-proven protocols to ensure both personnel safety and experimental success.

## Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the physical constants of UDM is prerequisite to safe handling and experimental design. The CMC is the critical safety and efficacy threshold; operating blindly below it risks protein aggregation, while excessive concentration wastes reagent and complicates downstream purification.

**Table 1: Physicochemical Specifications**

Parameter	Specification	Notes
Chemical Name	n-Undecyl- $\beta$ -D-maltoside	Often abbreviated as UDM or UM
CAS Number	253678-67-0	Specific to the $\beta$ -isomer
Formula	C <sub>23</sub> H <sub>44</sub> O <sub>11</sub>	Non-ionic, maltose headgroup
Molecular Weight	496.59 g/mol	
Purity Grade	$\geq 99\%$ (Anagrade/Crystallography)	High purity is essential to avoid $\alpha$ -isomer contamination
CMC (H <sub>2</sub> O)	$\sim 0.59$ mM (0.029% w/v)	Higher than DDM (0.17 mM), Lower than DM (1.8 mM)
Aggregation Number	$\sim 71 - 106$	Varies by method (Light scattering vs. SAXS)
Solubility	$> 50$ mg/mL in H <sub>2</sub> O	Forms clear, colorless solution
Melting Point	96°C (Smectic A phase)	Becomes isotropic at $\sim 236^\circ\text{C}$

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*Expert Insight: The CMC value of 0.59 mM is temperature and buffer dependent. In high salt conditions (e.g., 150 mM NaCl), the CMC drops slightly. Always calculate your working concentration to be at least 2-3x CMC during solubilization to prevent mixed-micelle instability.*

## Part 2: Safety Profile & Risk Assessment

While many maltosides are classified generically as irritants, specific SDS data for high-purity UDM (CAS 253678-67-0) often designates it as Non-Hazardous under GHS criteria. However, "Non-Hazardous" does not mean "Risk-Free." As a surfactant, it inherently disrupts lipid bilayers—including those of your skin and eyes.

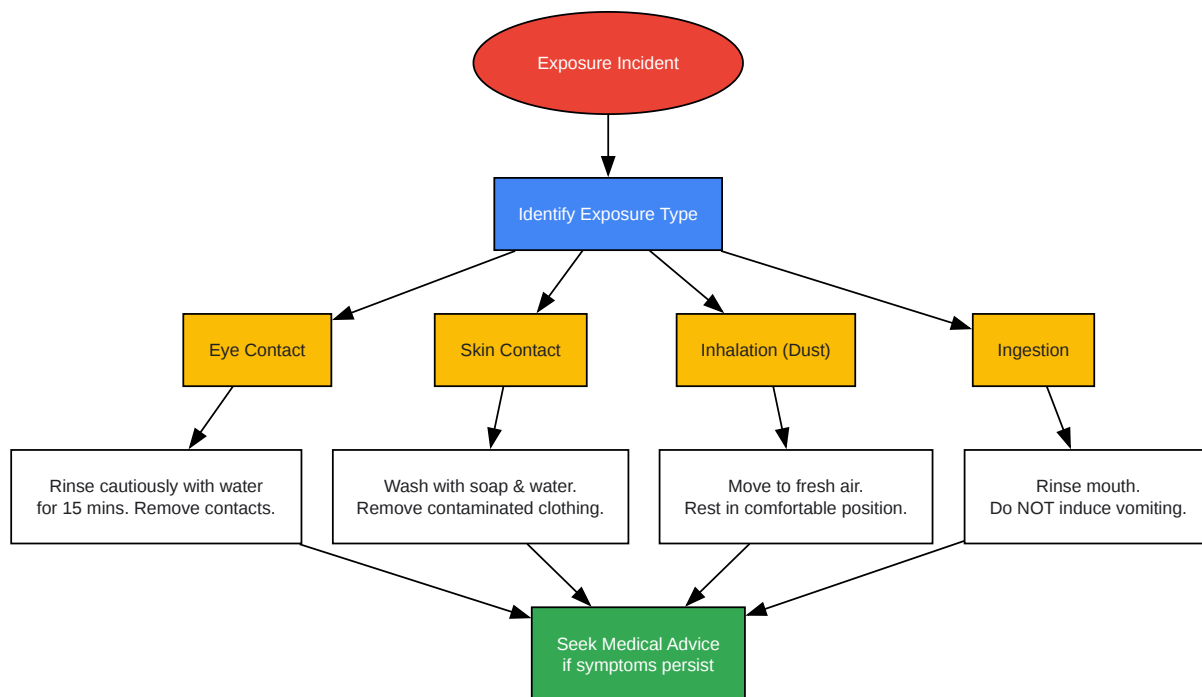
## GHS Classification (Synthesis of Major Suppliers)

- Signal Word: None (or Warning in some generic databases).
- Hazard Statements:
  - Often Not Classified for specific toxicity (Anatrace SDS).
  - Precautionary Classification: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3][4]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[5][6][3]

## Handling & Storage Protocol

- Hydrolysis Risk: Like all glycosidic detergents, UDM is susceptible to acid hydrolysis. Avoid exposure to strong acids or prolonged storage in acidic buffers (pH < 5.0).
- Oxidation: The ether linkage is stable, but contaminants in lower-grade detergents can oxidize. Store powder at -20°C under desiccant.
- Solution Storage: 10% (w/v) stock solutions should be filtered (0.22 µm), aliquoted, and stored at -20°C. Avoid repeated freeze-thaw cycles which can induce micellar phase separation or aggregation.

## Emergency Response Decision Tree



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Figure 1: Standard Operating Procedure for UDM exposure. While low-toxicity, surfactant properties necessitate immediate rinsing of mucous membranes.

## Part 3: Application Protocol – Membrane Protein Solubilization

The choice of UDM is usually driven by the need to balance solubilization efficiency (breaking the membrane) with conformational stability (keeping the protein folded).

### The Maltoside Spectrum: Why UDM?

- Decyl-Maltoside (DM): High CMC (1.8 mM). Easy to remove, but the short tail may not cover the hydrophobic belt of large membrane complexes, leading to denaturation.
- Dodecyl-Maltoside (DDM): Low CMC (0.17 mM).[7] Extremely stable micelles, but difficult to exchange or concentrate; can shield protein-protein contact sites needed for crystallization.
- Undecyl-Maltoside (UDM): The compromise. It stabilizes large complexes better than DM but is more easily exchanged than DDM.

## Step-by-Step Solubilization Workflow

### Reagents:

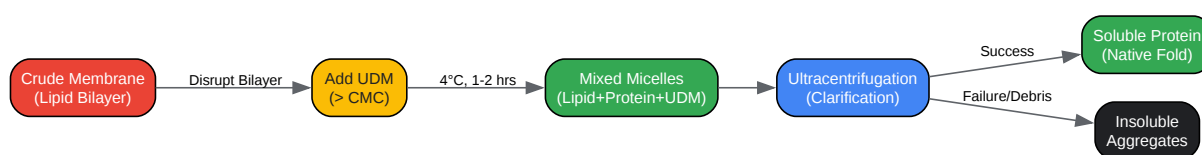
- Buffer A: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5% Glycerol.
- UDM Stock: 10% (w/v) in water (approx. 200 mM).
- Protease Inhibitors: Essential during lysis.

### Protocol:

- Membrane Preparation: Isolate membranes via ultracentrifugation (e.g., 100,000 x g for 1 hr). Resuspend membranes in Buffer A to a total protein concentration of 2–5 mg/mL.
- Detergent Addition: Add UDM Stock to the membrane suspension.
  - Target Concentration: A common starting point is 1.0% (w/v) final concentration. This is ~20 mM, which is >30x the CMC, ensuring ample detergent to saturate lipid/protein interfaces.
  - Detergent:Protein Ratio: Aim for a ratio of at least 2:1 or 3:1 (w/w).
- Incubation: Rotate gently at 4°C for 1–2 hours. Avoid vortexing, which can shear proteins and create excessive foam.
- Clarification: Centrifuge at high speed (e.g., 20,000 x g for 30 min) to remove insoluble aggregates.

- Validation: Measure the supernatant protein concentration. If yield is low (<50%), consider increasing UDM to 2% or supplementing with a lipid (e.g., CHS) to stabilize the micelle.

## Visualization: The Solubilization Logic



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Figure 2: Logical flow for UDM-mediated extraction. Success depends on maintaining [UDM] > CMC throughout purification.

## References

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